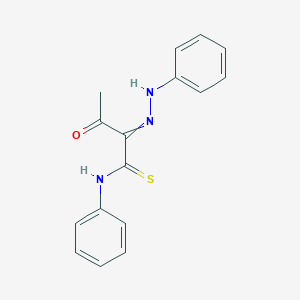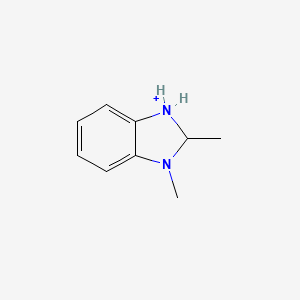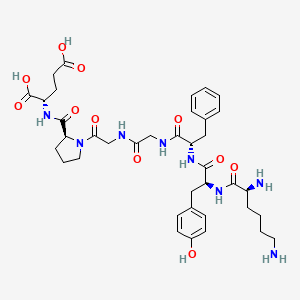![molecular formula C19H17NO B12532181 2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-2’-methyl-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure, which is further substituted with a methoxy group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2’-methyl-[1,1’-biphenyl]-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is usually carried out under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
In an industrial setting, the production of 2-(6-Methoxy-2’-methyl-[1,1’-biphenyl]-2-yl)pyridine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methoxy-2’-methyl-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(6-Methoxy-2’-methyl-[1,1’-biphenyl]-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxy-2’-methyl-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-2’-methyl-[1,1’-biphenyl]: Lacks the pyridine ring, making it less versatile in certain applications.
2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine: Similar structure but without the methyl group, which can affect its reactivity and properties.
Uniqueness
2-(6-Methoxy-2’-methyl-[1,1’-biphenyl]-2-yl)pyridine is unique due to the presence of both methoxy and methyl groups on the biphenyl structure, along with the pyridine ring. This combination of functional groups and structural features gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C19H17NO |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
2-[3-methoxy-2-(2-methylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C19H17NO/c1-14-8-3-4-9-15(14)19-16(10-7-12-18(19)21-2)17-11-5-6-13-20-17/h3-13H,1-2H3 |
Clave InChI |
UOZPKKNQXFTKJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C=CC=C2OC)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)



![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)

![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)
![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)
